molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5

Spiro[cyclopropane-1,2'-indan]-1'-one

Cat. No.: B129395
CAS No.: 22228-23-5
M. Wt: 158.2 g/mol
InChI Key: GKZPWJCAKGHVSS-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,2’-indan]-1’-one is a unique spirocyclic compound characterized by a cyclopropane ring fused to an indanone structure This compound is notable for its rigid three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopropane-1,2’-indan]-1’-one typically involves the intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid. This reaction can be catalyzed by visible-light photoredox catalysis, which allows the reaction to proceed under mild conditions, yielding the target product with high atomic economy . Another method involves the base-catalyzed reaction of acetopyridinium chloride with 1,3-indandione and an araldehyde in the presence of triethylamine in acetonitrile under reflux conditions .

Industrial Production Methods: While specific industrial production methods for Spiro[cyclopropane-1,2’-indan]-1’-one are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The visible-light photoredox catalysis method, in particular, can be extended to gram-scale synthesis, making it suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Spiro[cyclopropane-1,2’-indan]-1’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPWJCAKGHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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